molecular formula C19H14F2N4O2 B2591120 N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide CAS No. 1206995-29-0

N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide

Cat. No.: B2591120
CAS No.: 1206995-29-0
M. Wt: 368.344
InChI Key: RGQVQHBWPCHORX-UHFFFAOYSA-N
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Description

N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as a kinase inhibitor, particularly targeting VEGFR-2, which plays a crucial role in angiogenesis and tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide typically involves the reaction of 2,6-difluoroaniline with isocyanate to form the corresponding urea derivative. This intermediate is then coupled with picolinic acid or its derivatives under suitable conditions to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or rhodium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis could also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide involves the inhibition of VEGFR-2 kinase activity. This inhibition disrupts the signaling pathways that promote angiogenesis, thereby reducing tumor growth and proliferation. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-(2,6-difluorophenyl)ureido)phenyl)picolinamide is unique due to its specific structural features, such as the difluorophenyl and picolinamide moieties, which confer distinct binding properties and selectivity towards VEGFR-2. This specificity can result in improved efficacy and reduced off-target effects compared to other inhibitors .

Properties

IUPAC Name

N-[2-[(2,6-difluorophenyl)carbamoylamino]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4O2/c20-12-6-5-7-13(21)17(12)25-19(27)24-15-9-2-1-8-14(15)23-18(26)16-10-3-4-11-22-16/h1-11H,(H,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQVQHBWPCHORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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